4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a chloro-dimethylphenoxy group, and an acetylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-4,6-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and dimethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) channel, which plays a role in various physiological processes . This inhibition can lead to neuroprotective effects and modulation of cellular activities.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with different substituents.
4-Aminobenzoic acid derivatives: These compounds share the benzoic acid core but have different functional groups attached.
Uniqueness
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit TRPM4 channels sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H16ClNO4 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4/c1-10-7-11(2)16(14(18)8-10)23-9-15(20)19-13-5-3-12(4-6-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
SJTCHODFBWMSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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